

An In-depth Technical Guide to 2-Benzyl-1,3-benzothiazole

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Compound of Interest

Compound Name: 2-Benzyl-1,3-benzothiazole

Cat. No.: B1296856

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Benzyl-1,3-benzothiazole**, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identifiers, synthesis protocols, potential biological activities, and spectroscopic data, presented in a format tailored for research and development professionals.

Core Identifiers and Chemical Properties

2-Benzyl-1,3-benzothiazole is an aromatic heterocyclic compound featuring a benzene ring fused to a thiazole ring, with a benzyl group substituted at the 2-position. Accurate identification is crucial for research and regulatory purposes.

Identifier Type	Value
CAS Number	6265-94-7[1]
IUPAC Name	2-benzyl-1,3-benzothiazole[1]
Molecular Formula	C ₁₄ H ₁₁ NS[1]
Molecular Weight	225.31 g/mol [1]
InChI	InChI=1S/C14H11NS/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2[1]
InChIKey	MBWYZECWEVLZGI-UHFFFAOYSA-N[1]
SMILES	<chem>C1=CC=C(C=C1)CC2=NC3=CC=CC=C3S2</chem> [1]
Synonyms	2-Benzylbenzothiazole, Benzothiazole, 2-(phenylmethyl)-[1]

Synthesis and Experimental Protocols

The synthesis of 2-substituted benzothiazoles, including the benzyl derivative, is well-documented in organic chemistry literature. A common and effective method involves the condensation of 2-aminothiophenol with a suitable carboxylic acid or its derivative.

Experimental Protocol: Synthesis from 2-Aminothiophenol and Phenylacetic Acid

This protocol describes a potential method for the synthesis of **2-Benzyl-1,3-benzothiazole**.

Materials:

- 2-Aminothiophenol
- Phenylacetic acid
- Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst
- Ethanol

- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate
- Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

- In a round-bottom flask, combine equimolar amounts of 2-aminothiophenol and phenylacetic acid.
- Add a suitable amount of polyphosphoric acid to the mixture to act as a catalyst and dehydrating agent.
- Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and carefully add it to a beaker of ice water.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
- Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude **2-Benzyl-1,3-benzothiazole** by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield the pure compound.

Potential Biological Activities and Experimental Evaluation

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties. While specific data for **2-Benzyl-1,3-benzothiazole** is an active area of research, the following sections outline the standard experimental protocols used to evaluate these activities for related compounds.

Anticancer Activity

The cytotoxic effects of benzothiazole derivatives are often evaluated against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Cell Lines:

- MCF-7 (human breast adenocarcinoma)[2][3][4]
- HeLa (human cervical cancer)[3][4]

Procedure:

- Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
- Treat the cells with various concentrations of **2-Benzyl-1,3-benzothiazole** (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Include a positive control (e.g., cisplatin or doxorubicin).
- Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

- Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Line	Typical IC50 Range for Active Benzothiazoles
MCF-7	5 - 80 μ M[2][3][4]
HeLa	29 - 77 μ M[4]

Antimicrobial Activity

The antimicrobial potential of benzothiazole compounds is assessed against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Microbial Strains:

- Staphylococcus aureus (Gram-positive)[5][6]
- Escherichia coli (Gram-negative)[5][6]

Procedure:

- Prepare a series of twofold dilutions of **2-Benzyl-1,3-benzothiazole** in a liquid growth medium in a 96-well microtiter plate.
- Inoculate each well with a standardized suspension of the test microorganism.

- Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) is also used as a reference.^[5]
- Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- Visually inspect the plates for turbidity to determine the MIC. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Microbial Strain	Typical MIC Range for Active Benzothiazoles
S. aureus	4 - 150 µg/mL ^{[6][7]}
E. coli	3.1 - 150 µg/mL ^{[6][7]}

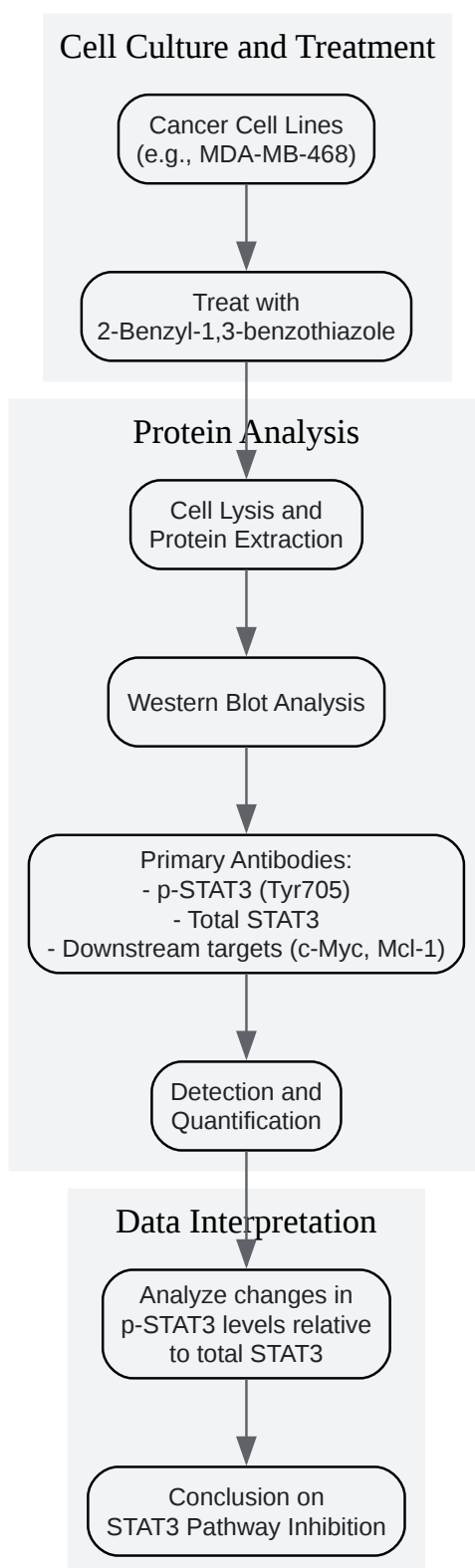
Involvement in Cellular Signaling Pathways

Recent studies have implicated benzothiazole derivatives as potential modulators of key cellular signaling pathways involved in cancer progression, such as the STAT3 pathway.

STAT3 Signaling Pathway Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and invasion. Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.^{[8][9]}

Experimental Workflow: Investigating STAT3 Inhibition



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Workflow for assessing STAT3 pathway inhibition.

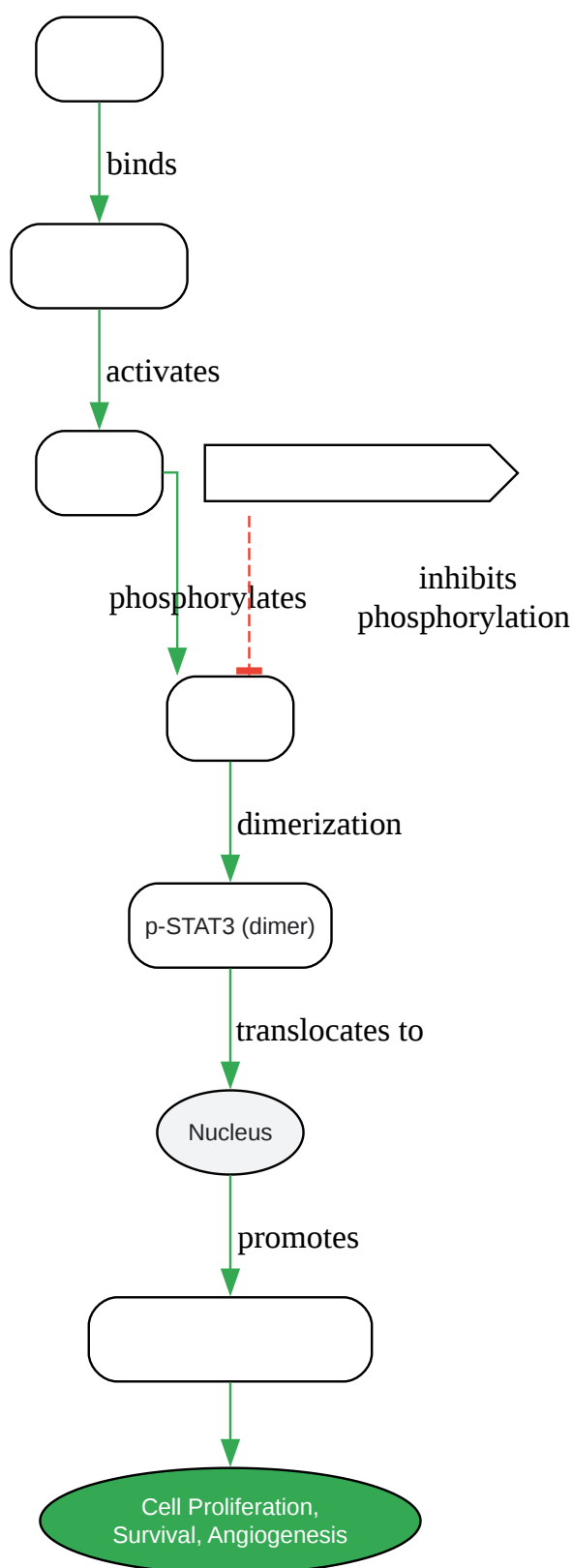
Experimental Protocol: Western Blot Analysis of STAT3 Phosphorylation

Western blotting is a widely used technique to detect specific proteins in a sample.

Procedure:

- Treat cancer cells (e.g., MDA-MB-468) with **2-Benzyl-1,3-benzothiazole** at various concentrations for a specified time.
- Lyse the cells to extract total proteins.
- Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 at Tyr705).
- Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- Detect the signal using a chemiluminescent substrate and image the blot.
- To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT3.^{[8][10]}

Logical Relationship: STAT3 Signaling Cascade



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Inhibition of the STAT3 signaling pathway.

Spectroscopic Data

Characterization of **2-Benzyl-1,3-benzothiazole** is confirmed through various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzothiazole and benzyl rings, as well as a singlet for the methylene (-CH₂-) protons.

¹³C NMR: The carbon NMR spectrum would display distinct signals for all the carbon atoms in the molecule, including those in the aromatic rings and the methylene carbon.^[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Expected Data: The mass spectrum of **2-Benzyl-1,3-benzothiazole** would show a molecular ion peak (M⁺) corresponding to its molecular weight (225.31 g/mol). Characteristic fragment ions would arise from the cleavage of the benzyl group and fragmentation of the benzothiazole ring system.^[1]

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